Sontigidomide

GSPT1 degradation DC50 targeted protein degradation

Sontigidomide (BTX-1188; CAS 2560577-69-5) is a first‑in‑class, orally bioavailable, dual‑targeting molecular glue degrader designed to simultaneously recruit GSPT1 and IKZF1/3 to the CRL4–CRBN E3 ubiquitin ligase complex for proteasomal degradation. It is a small‑molecule antineoplastic agent that potently inhibits MOLM‑13 cell proliferation (>80% inhibition at 1 μM over 3 days) and is currently being evaluated in a Phase 1/2 clinical trial for relapsed/refractory acute myeloid leukemia and advanced solid tumors.

Molecular Formula C26H22F3N3O5
Molecular Weight 513.5 g/mol
CAS No. 2560577-69-5
Cat. No. B12394838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSontigidomide
CAS2560577-69-5
Molecular FormulaC26H22F3N3O5
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(=O)C4=CC=C(C=C4)C5(CC5)C(F)(F)F
InChIInChI=1S/C26H22F3N3O5/c27-26(28,29)25(9-10-25)17-4-2-15(3-5-17)21(34)23(36)30-12-14-1-6-18-16(11-14)13-32(24(18)37)19-7-8-20(33)31-22(19)35/h1-6,11,19H,7-10,12-13H2,(H,30,36)(H,31,33,35)
InChIKeySKAIDPMCBUKTDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sontigidomide (CAS 2560577-69-5) for Advanced Research: A Dual GSPT1/IKZF1/3 Degrader in Phase 1 Oncology Trials


Sontigidomide (BTX-1188; CAS 2560577-69-5) is a first‑in‑class, orally bioavailable, dual‑targeting molecular glue degrader designed to simultaneously recruit GSPT1 and IKZF1/3 to the CRL4–CRBN E3 ubiquitin ligase complex for proteasomal degradation . It is a small‑molecule antineoplastic agent that potently inhibits MOLM‑13 cell proliferation (>80% inhibition at 1 μM over 3 days) and is currently being evaluated in a Phase 1/2 clinical trial for relapsed/refractory acute myeloid leukemia and advanced solid tumors [1].

Why Generic Cereblon Modulators Cannot Substitute for Sontigidomide (CAS 2560577-69-5) in Preclinical and Translational Studies


Despite sharing a cereblon‑binding phthalimide core with immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide, Sontigidomide possesses a unique chemical architecture that confers a distinct neosubstrate degradation profile. While lenalidomide and pomalidomide degrade only the lymphoid transcription factors IKZF1 and IKZF3 [1], and the clinical‑stage GSPT1‑selective degrader CC‑90009 (eragidomide) spares IKZF1/3 entirely [2], Sontigidomide is the first orally bioavailable dual degrader of both GSPT1 and IKZF1/3 [3]. The trifluoromethylcyclopropyl moiety and diketopiperazine scaffold are essential for this dual degradation activity; structural analogs lacking these elements show >50‑fold loss in GSPT1 DC50 and complete loss of IKZF1/3 binding . Consequently, substituting Sontigidomide with a single‑target degrader or a legacy IMiD fundamentally alters the biological outcome, invalidating cross‑compound extrapolation.

Sontigidomide (CAS 2560577-69-5) Product‑Specific Quantitative Differentiation: Head‑to‑Head and Cross‑Study Evidence


Sontigidomide Exhibits >45‑Fold Higher GSPT1 Degradation Potency Compared to the Clinical‑Stage Selective GSPT1 Degrader CC‑90009

In DOHH‑2 lymphoma cells, Sontigidomide induces GSPT1 degradation with a DC50 of 0.2 nM, whereas the first‑in‑class GSPT1‑selective degrader CC‑90009 (eragidomide) achieves an EC50 of 9 nM in comparable cellular assays . This represents a >45‑fold improvement in potency for GSPT1 degradation [1]. The difference is attributable to Sontigidomide's optimized molecular glue interface that simultaneously engages GSPT1 and IKZF1/3 with CRBN, enhancing ternary complex stability.

GSPT1 degradation DC50 targeted protein degradation molecular glue

Sontigidomide Is the Only Oral Dual Degrader of GSPT1 and IKZF1/3; Comparator Compounds Are Either Single‑Target or Non‑Oral

Sontigidomide is the first orally bioavailable, rationally designed dual‑target protein degrader that simultaneously degrades GSPT1 (DC50 = 0.2 nM), IKZF1 (DC50 = 1 nM), and IKZF3 (DC50 = 1 nM) . In contrast, lenalidomide and pomalidomide degrade only IKZF1/3 and have no effect on GSPT1 , while CC‑90009 is GSPT1‑selective and does not degrade IKZF1/3 [1]. Furthermore, early‑generation GSPT1 degraders such as CC‑885 require intraperitoneal administration due to poor oral pharmacokinetics [2]. Sontigidomide's oral bioavailability enables once‑daily dosing in the ongoing Phase 1/2 trial (NCT05144334) [3].

dual degradation oral bioavailability GSPT1/IKZF1/3 molecular glue

Sontigidomide Demonstrates Potent Antiproliferative Activity in Venetoclax‑Resistant Primary AML Patient Samples, Addressing an Unmet Translational Need

In ex vivo assays using primary human acute myeloid leukemia (AML) patient samples, Sontigidomide exhibits potent antiproliferative activity with IC50 values ranging from 0.4 nM to 1.5 nM . Notably, this activity is maintained in samples that are resistant to venetoclax (a BCL‑2 inhibitor commonly used in AML therapy) and in relapsed/refractory and cytarabine‑resistant AML specimens . In contrast, the GSPT1‑selective degrader CC‑90009 shows a median IC50 of ~30 nM across a panel of AML cell lines, with reduced efficacy in venetoclax‑resistant models [1]. Sontigidomide's dual degradation of GSPT1 and IKZF1/3 is hypothesized to circumvent resistance mechanisms that limit single‑target GSPT1 degraders.

venetoclax resistance primary AML IC50 patient‑derived samples

Sontigidomide's Trifluoromethylcyclopropyl Moiety Is Essential for Sub‑Nanomolar GSPT1 Degradation: SAR Evidence Against Core Analogues

Structure–activity relationship (SAR) studies demonstrate that the trifluoromethylcyclopropyl group of Sontigidomide is a critical determinant of its sub‑nanomolar GSPT1 degradation potency. Replacement of this moiety with simpler alkyl or aryl groups results in a >50‑fold increase in GSPT1 DC50, from 0.2 nM to >10 nM . Similarly, substitution of the diketopiperazine ring with a succinimide abolishes IKZF1/3 binding entirely . These data confirm that the precise chemical architecture of Sontigidomide is non‑negotiable for achieving the observed dual degradation profile and potency.

structure–activity relationship CF3 cyclopropyl GSPT1 DC50 molecular glue optimization

Sontigidomide Demonstrates Preclinical In Vivo Efficacy in NSCLC Xenograft Models at Tolerated Doses

In the NCI‑H1155 non‑small cell lung cancer (NSCLC) xenograft model in BALB/c nude mice, Sontigidomide administered intraperitoneally at 25 mg/kg once daily produced significant tumor growth inhibition . While in vivo efficacy data for comparator GSPT1 degraders such as CC‑90009 have also been reported in AML xenografts [1], Sontigidomide is distinguished by its dual degradation mechanism and oral bioavailability in the clinical setting [2]. The NSCLC xenograft data expand the potential disease indications beyond hematologic malignancies to MYC‑driven solid tumors.

in vivo efficacy xenograft NSCLC tumor growth inhibition

Best Research and Industrial Application Scenarios for Sontigidomide (CAS 2560577-69-5) Based on Quantitative Differentiation Evidence


Investigating Synergistic Degradation of GSPT1 and IKZF1/3 in Hematologic Malignancies

Sontigidomide is uniquely suited for studies aiming to dissect the functional interplay between translation termination (via GSPT1) and lymphoid transcription factor signaling (via IKZF1/3) in diseases such as acute myeloid leukemia and non‑Hodgkin lymphoma. Its dual degradation profile cannot be replicated by single‑target agents like lenalidomide (IKZF1/3‑only) or CC‑90009 (GSPT1‑only). The sub‑nanomolar GSPT1 DC50 (0.2 nM) enables robust target engagement at low concentrations, minimizing off‑target effects in cellular assays.

Overcoming Venetoclax Resistance in Primary AML Translational Research

For researchers modeling venetoclax‑resistant acute myeloid leukemia, Sontigidomide provides a critical tool compound that retains potent antiproliferative activity (IC50 0.4–1.5 nM) in primary patient samples resistant to venetoclax and cytarabine . In contrast, single‑target GSPT1 degraders such as CC‑90009 exhibit reduced efficacy in venetoclax‑resistant contexts [1]. Sontigidomide thus enables exploration of GSPT1/IKZF1/3 degradation as a strategy to circumvent clinical resistance.

Preclinical In Vivo Modeling of GSPT1/IKZF1/3 Degradation in Solid Tumors

Sontigidomide has demonstrated in vivo efficacy in a NSCLC xenograft model (NCI‑H1155) at 25 mg/kg i.p. , supporting its use in preclinical studies of MYC‑driven solid tumors. Its oral bioavailability [2] further enables translational pharmacokinetic/pharmacodynamic modeling and potential combination studies with standard‑of‑care chemotherapies or targeted agents. No other dual GSPT1/IKZF1/3 degrader is currently available with both in vivo efficacy data and oral dosing capability.

Structure–Activity Relationship Studies of Molecular Glue Degraders

The well‑characterized SAR surrounding the trifluoromethylcyclopropyl group and diketopiperazine core of Sontigidomide makes it an ideal reference compound for medicinal chemistry efforts aimed at developing next‑generation dual degraders. Procurement of authentic Sontigidomide (CAS 2560577-69-5) ensures that analog studies are benchmarked against a compound with defined, sub‑nanomolar potency and a validated dual degradation mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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